Decarboxy Gatifloxacin Dihydrochloride
Description
Decarboxy Gatifloxacin Dihydrochloride is a derivative of gatifloxacin, a fourth-generation fluoroquinolone antibiotic. Gatifloxacin itself is characterized by a cyclopropyl group at the N-1 position and a methoxy group at C-8, which broadens its antimicrobial spectrum and reduces phototoxicity compared to earlier fluoroquinolones . This derivative is primarily utilized as a reference standard in pharmaceutical quality control to monitor degradation products or impurities in gatifloxacin formulations .
Properties
Molecular Formula |
C₁₈H₂₄Cl₂FN₃O₂ |
|---|---|
Molecular Weight |
404.31 |
Synonyms |
1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl-1-piperazinyl)-4(1H)-quinolinone Dihydrochloride; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Decarboxylated Fluoroquinolones
Decarboxy Gatifloxacin Dihydrochloride belongs to a class of decarboxylated fluoroquinolones, which includes derivatives such as Decarboxy Ciprofloxacin, Decarboxy Enrofloxacin, and Decarboxy Moxifloxacin. These compounds share structural modifications that influence their pharmacological and chemical behaviors. Below is a detailed comparison:
Structural and Functional Differences
Stability and Impurity Profiles
Decarboxylated derivatives are often degradation products formed under heat, light, or acidic conditions. Regulatory limits for these impurities vary:
- Cefdinir Decarboxy Open Ring Lactone : USP 35 specifies a maximum limit of 1.1% for the sum of its isomers .
Antimicrobial Efficacy
Decarboxylation generally reduces antimicrobial potency due to disrupted binding to bacterial DNA gyrase and topoisomerase IV. For example:
- Gatifloxacin loses 90% of its activity against Streptococcus pneumoniae upon decarboxylation .
- Decarboxy Ciprofloxacin shows negligible activity against Escherichia coli compared to the parent drug.
Solubility and Formulation Challenges
The loss of the carboxylic acid group increases lipophilicity, complicating formulation in aqueous solutions. For instance:
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